

Spectroscopic Profile of 3-Pyridinecarboxaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	3-Pyridinecarboxaldehyde	
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This technical guide provides an in-depth overview of the spectroscopic data for **3- Pyridinecarboxaldehyde** (CAS No: 500-22-1), a key building block in pharmaceutical and chemical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Pyridinecarboxaldehyde**, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly			
found in search			
results			



¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment	
Data not explicitly found in search results		

Note: While search results confirm the existence of ¹H and ¹³C NMR spectra for **3- Pyridinecarboxaldehyde**, specific peak assignments and coupling constants were not available in the provided snippets. Researchers should refer to dedicated spectral databases for detailed information.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Pyridinecarboxaldehyde** exhibits characteristic absorption bands corresponding to its functional groups. The data presented is from the Coblentz Society's evaluated infrared reference spectra collection.[1][2]

Wavenumber (cm⁻¹)	Intensity	Assignment
~1700	Strong	C=O stretch (aldehyde)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~3050	Medium	C-H stretch (aromatic)
~1590, ~1470, ~1430	Medium-Strong	C=C and C=N stretching (pyridine ring)
~1200-1000	Medium	In-plane C-H bending (pyridine ring)
Below 900	Medium-Strong	Out-of-plane C-H bending (pyridine ring)

Mass Spectrometry (MS)

Mass spectrometry data, specifically from electron ionization (EI), is available for **3-Pyridinecarboxaldehyde**.[1][2][3][4]



m/z	Relative Intensity	Assignment
107	High	[M] ⁺ (Molecular ion)
106	High	[M-H]+
78	Medium	[M-CHO]+
51	Medium	[C ₄ H ₃] ⁺ fragment

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **3-Pyridinecarboxaldehyde**.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-25 mg of 3-Pyridinecarboxaldehyde for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer. [5][7][8]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]
 - Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.[9]
 - Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
 [6]



- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[6] This process minimizes peak broadening.
 - Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[6]
 - Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
 - Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **3-Pyridinecarboxaldehyde**.

Methodology (for a liquid sample using Attenuated Total Reflectance - ATR):



- Sample Preparation:
 - As 3-Pyridinecarboxaldehyde is a liquid at room temperature, minimal sample preparation is required for ATR-FTIR.[10]
- Instrument Setup and Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
 - Place a small drop of 3-Pyridinecarboxaldehyde directly onto the ATR crystal.
 - Acquire the sample spectrum. The instrument will pass an infrared beam through the crystal, which will be in contact with the sample.[11]
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber (cm⁻¹).
 - Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of **3-Pyridinecarboxaldehyde** and its fragments using Electron Ionization (EI).

Methodology:

- Sample Preparation and Introduction:
 - For a volatile liquid like 3-Pyridinecarboxaldehyde, direct infusion or injection into the mass spectrometer via a gas chromatograph (GC-MS) is a common method.[12]

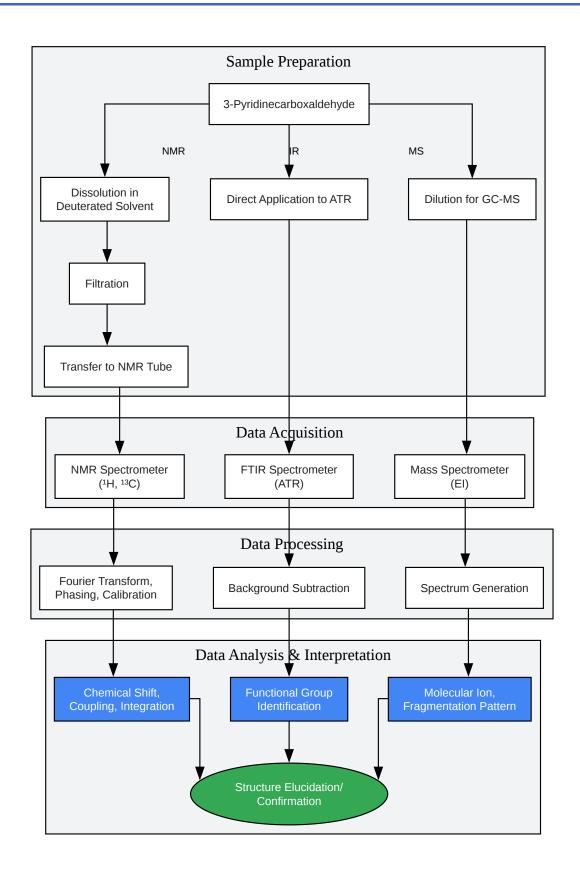


- If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent.
- Instrument Setup and Data Acquisition:
 - Tune and calibrate the mass spectrometer using a known standard.[13]
 - Set the ionization mode to Electron Ionization (EI).
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]
 - The resulting ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]
 - The detector records the abundance of each ion.
- Data Processing:
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.[14]
 - Analyze the fragmentation pattern to gain structural information. The base peak, the most intense peak in the spectrum, corresponds to the most stable fragment ion.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Pyridinecarboxaldehyde**.





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Caption: General workflow for spectroscopic analysis of a chemical sample.



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